molecular formula C11H19NO4S B13335851 1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid

1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid

Cat. No.: B13335851
M. Wt: 261.34 g/mol
InChI Key: BCFQLFKNCFYLJU-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are often used in various chemical and pharmaceutical applications due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butoxycarbonyl Group: This is usually done using tert-butyl chloroformate in the presence of a base.

    Addition of the Methylthio Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protective groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or borane.

    Substitution: Reagents like trifluoroacetic acid for deprotection.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Deprotected amines or other substituted derivatives.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic applications, such as in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid would depend on its specific application

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-2-carboxylic acid
  • 1-(tert-Butoxycarbonyl)-3-(ethylthio)pyrrolidine-3-carboxylic acid
  • 1-(tert-Butoxycarbonyl)-3-(methylthio)piperidine-3-carboxylic acid

Comparison

Compared to similar compounds, 1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid might have unique properties such as:

  • Stability : The presence of the tert-butoxycarbonyl group can enhance stability.
  • Reactivity : The methylthio group can participate in specific reactions, making it useful for targeted synthesis.
  • Biological Activity : Its structure might confer unique interactions with biological targets.

Properties

Molecular Formula

C11H19NO4S

Molecular Weight

261.34 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-methylsulfanylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)12-6-5-11(7-12,17-4)8(13)14/h5-7H2,1-4H3,(H,13,14)

InChI Key

BCFQLFKNCFYLJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)SC

Origin of Product

United States

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